molecular formula C31H35N3O2S B2502955 N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851714-98-2

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2502955
CAS RN: 851714-98-2
M. Wt: 513.7
InChI Key: XTJYWUQNXYYTGX-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide" is a complex molecule that appears to be a derivative of indole, a structure known for its significance in natural and synthetic compounds with biological activity. Indole derivatives, such as the ones mentioned in the provided papers, often exhibit a range of biological activities and are of interest in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives can involve various chemical reactions, as demonstrated in the first paper. The authors describe the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The paper suggests that if a free C=C bond is present in the quinoid ring of the starting arylsulfonamides, a 1,4-addition reaction occurs, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The presence of substituents on the indole ring, such as the 2,3-dimethyl groups mentioned in the first paper, can significantly affect the molecule's properties and reactivity. The specific compound likely has a complex structure with multiple functional groups, including an amide, a thioether, and an aromatic system, which could contribute to its potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives can include redox reactions, as well as 1,4-addition, as noted in the first paper. The redox potential plays a vital role in determining the course of the reaction, with high redox potential leading to reduction and 1,4-addition. The specific conditions and reagents used in these reactions can lead to a variety of products with different biological activities .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the specific compound , they do provide insight into the properties of similar indole derivatives. These compounds can exhibit a range of biological activities, which can be predicted using programs like PASS. The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity, are influenced by the molecular structure and the nature of the substituents on the indole ring .

Relevant Case Studies

The first paper provides an analysis of the potential biological activity of the synthesized indole derivatives using the PASS program. The synthesized compounds are predicted to exhibit activities such as para amino benzoic acid antagonist, glutamyl endopeptidase II inhibitor, CYP3A2 substrate, insulysin inhibitor, membrane integrity agonist, and phobic disorders treatment. These predictions suggest that the compounds could have therapeutic applications, although specific case studies or clinical trials are not mentioned in the abstract .

The second paper does not directly relate to the compound but discusses the pharmacological evaluation of benzo[b]thiophen derivatives, which are structurally distinct from indole derivatives. These compounds were assessed for their anti-5HT and anti-tumor activity, indicating the importance of evaluating the biological activities of synthesized compounds in drug development .

Scientific Research Applications

Antiarhythmic Agents

Compounds with structural elements similar to the requested compound have been synthesized and evaluated for their potential as antiarrhythmic agents. These studies demonstrate the capability of such compounds to prolong the effective refractory period of isolated rabbit atria and provide prophylactic activity against specific cardiac arrhythmias. Furthermore, some of these compounds exhibit local anesthetic activity, suggesting a multifaceted pharmacological profile suitable for further exploration in cardiovascular therapeutics (D. Yung, E. Lo, M. Vohra, 1972).

Antioxidants and Neuroprotective Agents

Research into compounds combining ferulic, lipoic, and comenic acids with melatonin structures has yielded promising results for the treatment of neurodegenerative diseases like Alzheimer's. These compounds have shown potent antioxidant capacities, neuroprotective effects against cell death induced by oxidative stress, and the activation of the Nrf2 signaling pathway. This suggests their utility in pathologies associated with oxidative stress, highlighting a significant application in neurodegenerative disease research (Irene Pachón-Angona et al., 2019).

Anti-inflammatory and Analgesic Compounds

Studies have also focused on the synthesis and evaluation of compounds for their anti-inflammatory, analgesic, and non-ulcerogenic properties. By designing hybrid molecules, researchers aim to develop new chemical entities that offer potential anti-inflammatory agents with reduced gastrointestinal toxicities associated with traditional NSAIDs. This research provides insights into creating safer and effective anti-inflammatory and analgesic medications (S. Bhandari et al., 2010).

Antimicrobial and Antioxidant Activities

The synthesis of thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines has been explored for their antimicrobial and antioxidant activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents with additional antioxidant properties, offering a broad spectrum of applications in medicinal chemistry (A. R. Saundane et al., 2012).

properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O2S/c1-4-5-8-24-11-13-26(14-12-24)33-30(35)21-37-29-20-34(28-10-7-6-9-27(28)29)16-15-32-31(36)25-18-22(2)17-23(3)19-25/h6-7,9-14,17-20H,4-5,8,15-16,21H2,1-3H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYWUQNXYYTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

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